molecular formula C5HCl3N2O B1590792 2,4-Dichloropyrimidine-5-carbonyl chloride CAS No. 2972-52-3

2,4-Dichloropyrimidine-5-carbonyl chloride

Cat. No. B1590792
CAS RN: 2972-52-3
M. Wt: 211.43 g/mol
InChI Key: DZTIFMWYYHCREC-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carbonyl chloride, otherwise known as 2,4-DPC, is a halogenated pyrimidine derivative with a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis and as a building block for various compounds. 2,4-DPC is a versatile compound that can be used for a variety of purposes, including the synthesis of heterocycles, the preparation of pharmaceuticals, and the production of organic polymers.

Scientific Research Applications

  • “2,4-Dichloropyrimidine-5-carbonyl chloride” is a type of halogenated heterocycle . It has a molecular formula of C5HCl3N2O and a molecular weight of 211.43 .
  • This compound belongs to the category of carbonyl chlorides .
  • It’s used in the field of chemical research, particularly in the synthesis of other complex molecules .
  • A process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride involves refluxing and reacting a mixture of 1 mol of uracil-5-carboxylic acid and a chlorinating agent .
  • Synthesis of Other Organic Compounds

    • This compound can be used as an intermediate in the synthesis of other organic compounds .
    • It’s particularly useful in the creation of complex molecules due to its reactivity .
  • Manufacture of Pesticides and Herbicides

    • Derivatives of “2,4-Dichloropyrimidine-5-carbonyl chloride” can be used in the manufacture of synthetic pesticides and herbicides .
    • These substances are used to control pests and unwanted plants, improving crop yield and quality .
  • Pharmaceutical Industry

    • The compound’s derivatives can also be used in the manufacture of important pharmaceuticals .
    • These pharmaceuticals can range from antibiotics to antiviral drugs, depending on the specific derivative .
  • Chemical Research

    • This compound is used in chemical research, particularly in the synthesis of other complex molecules .
    • It’s a type of halogenated heterocycle and belongs to the category of carbonyl chlorides .
  • Production of Synthetic Pesticides and Herbicides

    • It can be used as an intermediate in the synthesis of synthetic pesticides and herbicides .
    • These substances are used to control pests and unwanted plants, improving crop yield and quality .
  • Manufacture of Important Pharmaceuticals

    • Its derivatives can be used in the manufacture of important pharmaceuticals .
    • These pharmaceuticals can range from antibiotics to antiviral drugs, depending on the specific derivative .

properties

IUPAC Name

2,4-dichloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTIFMWYYHCREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549399
Record name 2,4-Dichloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrimidine-5-carbonyl chloride

CAS RN

2972-52-3
Record name 2,4-Dichloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLOROPYRIMIDINE-5-CARBONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
T Goto, A Shiina, T Yoshino, K Mizukami… - Bioorganic & medicinal …, 2013 - Elsevier
5-Carbamoyl-2-phenylpyrimidine derivative 2 has been identified as a phosphodiesterase 4 (PDE4) inhibitor with moderate PDE4B inhibitory activity (IC 50 = 200 nM). Modification of …
Number of citations: 21 www.sciencedirect.com
LY Qin, AG Cole, A Metzger, MR Brescia, KW Saionz… - Tetrahedron …, 2010 - Elsevier
A facile synthesis of novel 2-amino-6-arylmethyl-7-carboxamido-7,8-dihydropyrimido[5,4-f][1,4]thiazepin-5-ones is described. The synthesis was developed on solid phase and was …
Number of citations: 5 www.sciencedirect.com
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
We investigated the structure−activity relationship studies of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), an inhibitor of transcription …
Number of citations: 95 pubs.acs.org
Y Hao, J Lyu, R Qu, Y Tong, D Sun… - Journal of Medicinal …, 2018 - ACS Publications
First-generation epidermal growth factor receptor (EGFR) inhibitors, gefitinib and erlotinib, have achieved initially marked clinical efficacy for nonsmall cell lung cancer (NSCLC) patients …
Number of citations: 30 pubs.acs.org
T MIYAMOTO, Y KIMURA, J MATSUMOTO… - Chemical and …, 1978 - jstage.jst.go.jp
A new and convenient synthetic method was presented for the derivatives of the pyrimido [4, 5-c] pyridazine. Reactions of α-diazo-β-oxo-5-(4-chloro-2-substituted pyrimidine) …
Number of citations: 12 www.jstage.jst.go.jp
AL McIver, W Zhang, Q Liu, X Jiang… - …, 2017 - Wiley Online Library
Macrocycles have attracted significant attention in drug discovery recently. In fact, a few de novo designed macrocyclic kinase inhibitors are currently in clinical trials with good potency …
WH Li, BC Ye, J Yang, Y Wang, CJ Yang… - Angewandte Chemie …, 2022 - Wiley Online Library
Improving the stability of sensitive catalytic systems is an emerging research topic in the catalysis field. However, the current design of heterogeneous catalysts mainly improves their …
Number of citations: 31 onlinelibrary.wiley.com
宮本皓之, 木村嘉孝, 松本純一, 南新作 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
A new and convenient synthetic method was presented for the derivatives of the pyrimido [4, 5-c] pyridazine. Reactions of α-diazo-β-oxo-5-(4-chloro-2-substituted pyrimidine) …
Number of citations: 2 jlc.jst.go.jp
O Irie, F Yokokawa, T Ehara, A Iwasaki, Y Iwaki… - Bioorganic & medicinal …, 2008 - Elsevier
We describe here a novel 4-amino-2-cyanopyrimidine scaffold for nonpeptidomimetic cathepsin S selective inhibitors. Some of the synthesized compounds have sub-nanomolar …
Number of citations: 20 www.sciencedirect.com
ME Rodnick, X Shao, KM Kozloff, PJH Scott… - Nuclear medicine and …, 2014 - Elsevier
Cathepsin K is a cysteine peptidase primarily located in osteoclasts, cells involved in normal growth and remodeling of bone but that are also responsible for bone loss in osteolytic …
Number of citations: 6 www.sciencedirect.com

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